molecular formula C16H10Cl2FNO B2887002 2-(2-Chloro-6-fluorophenyl)-4-(4-chlorophenyl)-4-oxobutanenitrile CAS No. 344281-39-6

2-(2-Chloro-6-fluorophenyl)-4-(4-chlorophenyl)-4-oxobutanenitrile

Cat. No.: B2887002
CAS No.: 344281-39-6
M. Wt: 322.16
InChI Key: FNTBAGYZSZACMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Chloro-6-fluorophenyl)-4-(4-chlorophenyl)-4-oxobutanenitrile is a synthetic organic compound characterized by the presence of chloro and fluoro substituents on a phenyl ring, along with a nitrile and ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-6-fluorophenyl)-4-(4-chlorophenyl)-4-oxobutanenitrile typically involves multi-step organic reactions. One common method starts with the halogenation of a suitable phenyl precursor to introduce the chloro and fluoro substituents. This is followed by a Friedel-Crafts acylation to introduce the ketone group. The nitrile group can be introduced via a nucleophilic substitution reaction using a suitable cyanide source.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Continuous flow reactors and automated synthesis platforms may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ketone group, to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol, or the nitrile group to an amine.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols or amines.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 2-(2-Chloro-6-fluorophenyl)-4-(4-chlorophenyl)-4-oxobutanenitrile is used as an intermediate in the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile building block in organic synthesis.

Biology

The compound’s structural features make it a candidate for biological studies, particularly in the development of new pharmaceuticals. Its potential interactions with biological targets can be explored to design drugs with specific therapeutic effects.

Medicine

In medicinal chemistry, this compound may be investigated for its potential as a pharmacophore. Its ability to interact with various enzymes and receptors could lead to the development of new drugs for treating diseases.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 2-(2-Chloro-6-fluorophenyl)-4-(4-chlorophenyl)-4-oxobutanenitrile exerts its effects depends on its interaction with molecular targets. The nitrile and ketone groups can form hydrogen bonds or coordinate with metal ions, influencing enzyme activity or receptor binding. The chloro and fluoro substituents can enhance the compound’s lipophilicity, affecting its bioavailability and distribution in biological systems.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Chlorophenyl)-4-(4-chlorophenyl)-4-oxobutanenitrile
  • 2-(2-Fluorophenyl)-4-(4-chlorophenyl)-4-oxobutanenitrile
  • 2-(2-Chloro-6-fluorophenyl)-4-phenyl-4-oxobutanenitrile

Uniqueness

Compared to similar compounds, 2-(2-Chloro-6-fluorophenyl)-4-(4-chlorophenyl)-4-oxobutanenitrile is unique due to the specific combination of chloro and fluoro substituents on the phenyl ring. This combination can significantly influence its chemical reactivity and biological activity, making it a distinct entity in its class.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

2-(2-chloro-6-fluorophenyl)-4-(4-chlorophenyl)-4-oxobutanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10Cl2FNO/c17-12-6-4-10(5-7-12)15(21)8-11(9-20)16-13(18)2-1-3-14(16)19/h1-7,11H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNTBAGYZSZACMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(CC(=O)C2=CC=C(C=C2)Cl)C#N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10Cl2FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.